
N-cyclohexyl-2-quinoxalinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-quinoxalinecarboxamide, also known as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been widely used in scientific research to study the physiological and biochemical effects of glutamate receptor activation. CNQX has been found to be a potent and selective inhibitor of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are responsible for mediating fast synaptic transmission in the central nervous system (CNS).
Mecanismo De Acción
N-cyclohexyl-2-quinoxalinecarboxamide acts as a competitive antagonist of AMPA receptors by binding to the glutamate binding site and preventing the binding of glutamate. This results in the inhibition of fast synaptic transmission and the reduction of neuronal excitability. N-cyclohexyl-2-quinoxalinecarboxamide has also been found to inhibit kainate receptors, another type of ionotropic glutamate receptor.
Biochemical and physiological effects:
N-cyclohexyl-2-quinoxalinecarboxamide has been found to have various biochemical and physiological effects on the CNS. It has been shown to reduce the frequency and amplitude of excitatory postsynaptic potentials (EPSPs) and to block the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. N-cyclohexyl-2-quinoxalinecarboxamide has also been found to reduce the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-2-quinoxalinecarboxamide is its potency and selectivity for AMPA receptors. This allows for the specific inhibition of AMPA receptor-mediated synaptic transmission without affecting other types of glutamate receptors. However, one of the limitations of N-cyclohexyl-2-quinoxalinecarboxamide is its potential for off-target effects and toxicity at high concentrations. It is important to use appropriate concentrations of N-cyclohexyl-2-quinoxalinecarboxamide and to confirm the specificity of its effects using other pharmacological agents.
Direcciones Futuras
There are several future directions for the use of N-cyclohexyl-2-quinoxalinecarboxamide in scientific research. One area of interest is the role of AMPA receptors in neurological disorders such as epilepsy and Alzheimer's disease. N-cyclohexyl-2-quinoxalinecarboxamide has been used to study the effects of AMPA receptor inhibition on seizure activity and cognitive impairment in animal models of these disorders. Another area of interest is the development of new drugs that target AMPA receptors for the treatment of neurological and psychiatric disorders. N-cyclohexyl-2-quinoxalinecarboxamide can serve as a useful tool for screening and testing the efficacy of these drugs in preclinical studies.
Métodos De Síntesis
N-cyclohexyl-2-quinoxalinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,3-dichloroquinoxaline with cyclohexylamine followed by carboxylation with carbon dioxide. Another method involves the reaction of 2,3-dichloroquinoxaline with cyclohexyl isocyanate followed by hydrolysis with sodium hydroxide. The purity and yield of N-cyclohexyl-2-quinoxalinecarboxamide can be improved by using column chromatography and recrystallization techniques.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-quinoxalinecarboxamide has been widely used in scientific research to study the physiological and biochemical effects of glutamate receptor activation. It has been found to be a potent and selective inhibitor of AMPA receptors, which are involved in various physiological processes such as learning, memory, and synaptic plasticity. N-cyclohexyl-2-quinoxalinecarboxamide has been used to study the role of AMPA receptors in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-cyclohexylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(17-11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)18-14/h4-5,8-11H,1-3,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSJIQNTHWBODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-quinoxalinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2675249.png)
![(3,4-Dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2675250.png)
![tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B2675253.png)
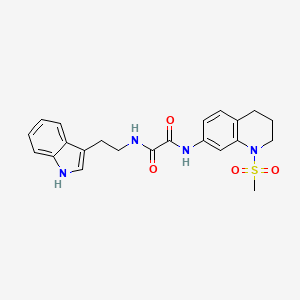
![3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2675260.png)
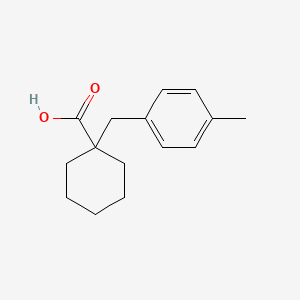
![Methyl 4-(((tert-butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2675263.png)
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675264.png)
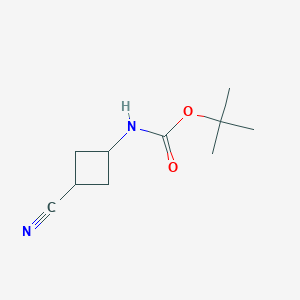
![ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate](/img/structure/B2675266.png)
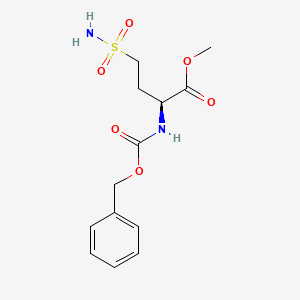
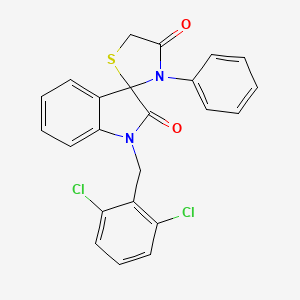
![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2675270.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2675271.png)